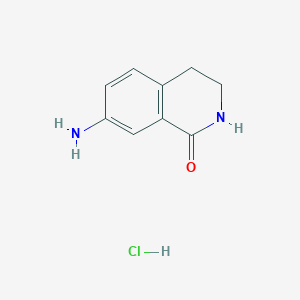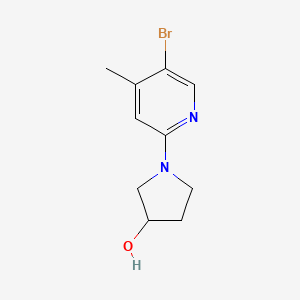
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol
説明
“1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol”, also referred to as 5-Bromo-4-methylpyrrolidin-3-ol (5-BrMPMP), is a synthetic organic compound. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. The CAS Number of this compound is 1454301-74-6 .
Molecular Structure Analysis
The molecular formula of this compound is C9H12BrN3O . The InChI Code is 1S/C9H12BrN3O/c1-6-8(10)4-11-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it’s structurally related to compounds used in various scientific research applications. For instance, 1-aminopyridinium ylides, derived from similar pyridine compounds, have been used as directing groups for the functionalization of sp3 C-H bonds.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 258.12 . The storage temperature is 4 degrees Celsius .科学的研究の応用
Synthesis of Novel Pyridine-Based Derivatives
A study demonstrates the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a compound closely related to "1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol." These derivatives exhibited potential as chiral dopants for liquid crystals and showed significant biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Antimicrobial Activity
Research on novel 4-Pyrrolidin-3-cyanopyridine derivatives, which can be considered structurally related to "1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol," has shown that these compounds possess antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria. This highlights the compound's potential as a precursor in developing antimicrobial agents (Bogdanowicz et al., 2013).
Material Science and Molecular Engineering
A study on the synthesis and characterization of iridium tetrazolate complexes, including derivatives of 5-bromo-2-(1 H-tetrazol-5-yl)pyridine, showcases the role of ancillary ligands in color tuning for potential applications in light-emitting devices and biological labeling. This research underscores the utility of bromo-substituted pyridines in constructing complex, functional materials with tunable properties (Stagni et al., 2008).
Directed Functionalization and Molecular Synthesis
Another facet of research demonstrates the use of 1-aminopyridinium ylides, derived from pyridine compounds similar to "1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol," as directing groups for the functionalization of sp3 C-H bonds. This approach has broad implications for molecular synthesis, offering a pathway to efficiently introduce functional groups into complex molecules (Le et al., 2019).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7-4-10(12-5-9(7)11)13-3-2-8(14)6-13/h4-5,8,14H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGOQMNMSQZZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243619 | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylpyridin-2-yl)pyrrolidin-3-ol | |
CAS RN |
1220028-92-1 | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-4-methyl-2-pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



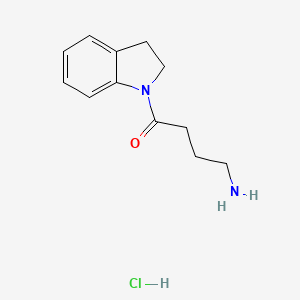
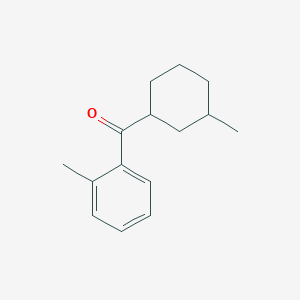
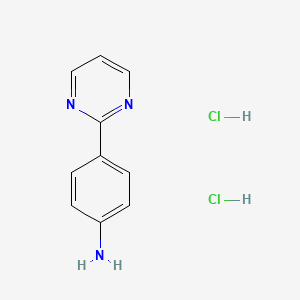
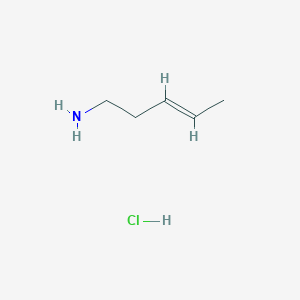
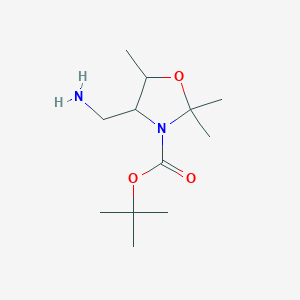
![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
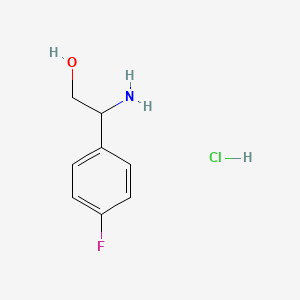
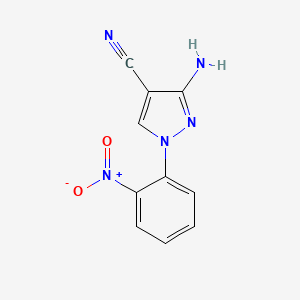
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)
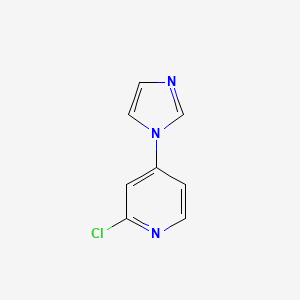
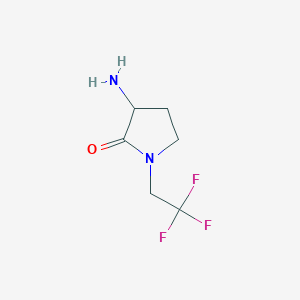
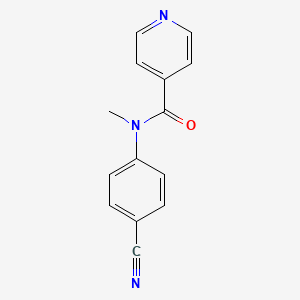
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)
